molecular formula C14H17FN2O B3101986 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile CAS No. 1408189-62-7

5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile

Cat. No. B3101986
CAS RN: 1408189-62-7
M. Wt: 248.30
InChI Key: MSPLRIRFYUCCHA-UHFFFAOYSA-N
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Description

“5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile” is a chemical compound with the molecular formula C14H17FN2O and a molecular weight of 248.30 . It is used for pharmaceutical testing and as a reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CCN(CC1)CCOC2=C(C=C(C=C2)F)C#N .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 248.30 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of potent impurities of repaglinide, a medication used to treat diabetes, involves the use of 2-fluoro benzonitrile derivatives. These impurities are critical in assessing the quality of repaglinide during its manufacturing process. The study by Sundaram et al. (2015) details the synthesis route starting from commercially available materials, demonstrating the compound's relevance in pharmaceutical synthesis (Sundaram et al., 2015).

Neuropharmacological Research

In neuropharmacological research, derivatives of 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile have been investigated for their potential applications. For instance, fluorinated derivatives have been explored as radioligands for imaging metabotropic glutamate receptor subtype 5 (mGluR5) with PET technology. The study by Liang et al. (2014) on the continuous-flow radiosynthesis of [18F]FPEB, suitable for human PET imaging, highlights the compound's utility in developing neuroimaging agents (Liang et al., 2014).

Antipsychotic Studies

Research into novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors includes the development of compounds with improved pharmacokinetic profiles. Vacher et al. (1999) detail the synthesis and evaluation of these derivatives, demonstrating the compound's role in creating more effective and bioavailable 5-HT1A receptor agonists (Vacher et al., 1999).

Radiation Dosimetry

In the context of radiation dosimetry, [18F]3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]FPEB) has been studied for its potential use in PET imaging of the mGluR5 receptor in humans. Kessler et al. (2014) conducted a study to determine the human radiation dosimetry of [18F]FPEB, which is crucial for ensuring the safety of subjects in clinical research involving this radioligand (Kessler et al., 2014).

properties

IUPAC Name

5-fluoro-2-(2-piperidin-1-ylethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-13-4-5-14(12(10-13)11-16)18-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPLRIRFYUCCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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